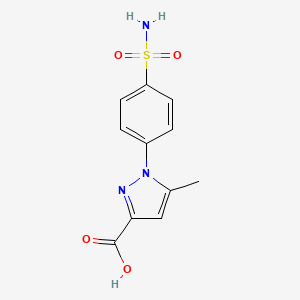![molecular formula C10H19NO B13082314 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane](/img/structure/B13082314.png)
8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which make them valuable in various fields of scientific research and industrial applications. This compound, in particular, has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane typically involves the use of commercially available reagents. One common method is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions .
Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the Prins cyclization reaction provides a scalable approach for its synthesis. The reaction conditions can be optimized for large-scale production, ensuring the efficient and cost-effective synthesis of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane has a wide range of applications in scientific research, including:
Chemistry: The compound serves as a valuable scaffold for the synthesis of various biologically active molecules.
Biology: It is used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 2-allyl-7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane-1,3-dione
- 1-oxa-9-azaspiro[5.5]undecane
- 8-oxa-2-azaspiro[4.5]decane
Uniqueness: 8,8-Dimethyl-7-oxa-9-azaspiro[4.5]decane stands out due to its specific structural features, which confer unique biological activities and chemical reactivity. Its spirocyclic structure provides rigidity and three-dimensionality, making it a valuable scaffold for drug design and other applications .
Propriétés
Formule moléculaire |
C10H19NO |
|---|---|
Poids moléculaire |
169.26 g/mol |
Nom IUPAC |
8,8-dimethyl-7-oxa-9-azaspiro[4.5]decane |
InChI |
InChI=1S/C10H19NO/c1-9(2)11-7-10(8-12-9)5-3-4-6-10/h11H,3-8H2,1-2H3 |
Clé InChI |
PESNCOPBQPIHKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(NCC2(CCCC2)CO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-Bromo-2-methylpropan-2-yl)oxy]-1,1,5-trimethylcyclohexane](/img/structure/B13082231.png)




![1-{[(2-Bromo-4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B13082247.png)








